3,6-Dimethyl-4-octyne-3,6-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C10H18O2C_{10}H_{18}O_{2}C10H18O2

and a molecular weight of 170.2487 . The IUPAC Standard InChI isInChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3 . The CAS Registry Number is 78-66-0 . As mentioned earlier, this compound has a molecular formula of

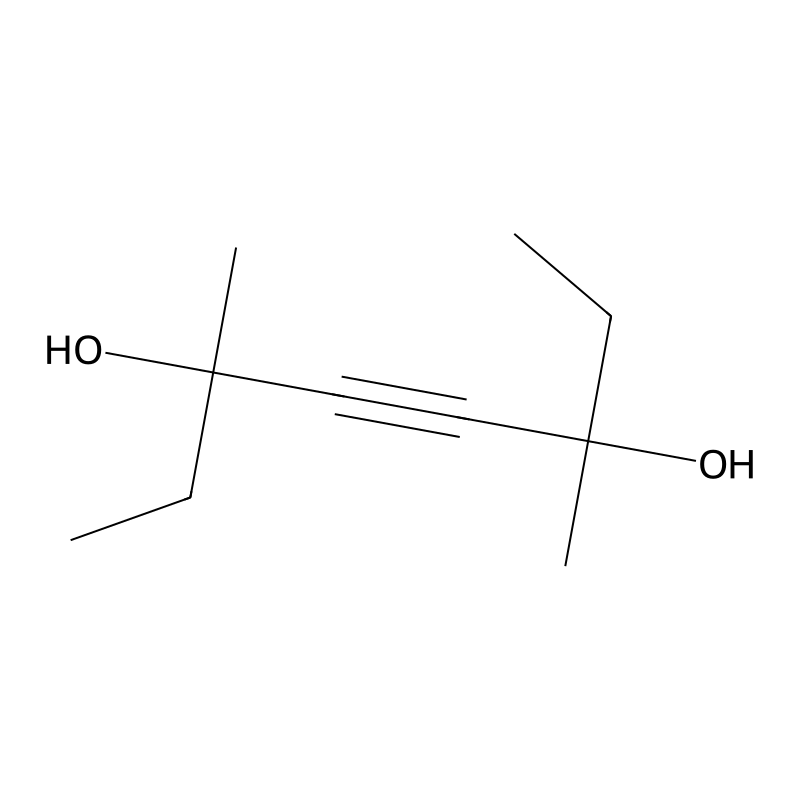

and a molecular weight of 170.2487 . The IUPAC Standard InChI isInChI=1S/C10H18O2/c1-5-9 (3,11)7-8-10 (4,12)6-2/h11-12H,5-6H2,1-4H3 . The CAS Registry Number is 78-66-0 . and a molecular weight of 170.2487 . The IUPAC Standard InChI is InChI=1S/C10H18O2/c1-5-9 (3,11)7-8-10 (4,12)6-2/h11-12H,5-6H2,1-4H3 . The CAS Registry Number is 78-66-0 . 3,6-Dimethyl-4-octyne-3,6-diol is a chemical compound with the molecular formula CHO and a molecular weight of approximately 170.25 g/mol. This compound is characterized by its structure, which includes a triple bond between the fourth and fifth carbon atoms in a linear octyne chain, along with two hydroxyl groups positioned at the third and sixth carbon atoms. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 52.0 to 55.0 °C and a boiling point of about 135 °C .

- Dehydration Reactions: The hydroxyl groups can be removed under acidic conditions to form alkenes.

- Oxidation Reactions: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Esterification: Reaction with carboxylic acids can lead to the formation of esters.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

Several synthetic routes can be employed to produce 3,6-Dimethyl-4-octyne-3,6-diol:

- Alkyne Hydroboration: Starting from an appropriate alkyne precursor, hydroboration followed by oxidation can yield the desired diol.

- Grignard Reagent Reaction: The compound can be synthesized through the reaction of a Grignard reagent with an appropriate carbonyl compound.

- Direct Hydroxylation: Alkynes can be hydroxylated using reagents like osmium tetroxide in the presence of hydrogen peroxide to introduce hydroxyl groups at specific positions.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the alkyne structure .

3,6-Dimethyl-4-octyne-3,6-diol has several applications across different industries:

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Polymer Industry: The compound is utilized as a viscosity reducer in polyethylene plastics and as an anti-gelling agent in aniline inks.

- Thermal Stabilizer: It finds application in enhancing the thermal stability of polyvinyl chloride (PVC) products .

Interaction studies involving 3,6-Dimethyl-4-octyne-3,6-diol primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form hydrogen bonds due to hydroxyl groups may influence its interaction with solvents and other organic compounds. Additionally, studies on its stability under various conditions (temperature, light exposure) are essential for assessing its usability in industrial applications .

Several compounds share structural similarities with 3,6-Dimethyl-4-octyne-3,6-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octyne | CH | Simple alkyne without hydroxyl groups |

| 2-Hydroxy-4-octyne | CHO | Contains one hydroxyl group at a different position |

| 2,5-Dimethyl-2-heptyne | CH | Similar alkyne structure but different substituents |

| 1,2-Octanediol | CHO | Contains two hydroxyl groups but lacks alkyne bond |

The uniqueness of 3,6-Dimethyl-4-octyne-3,6-diol lies in its combination of both alkyne and diol functionalities at specific positions on the carbon chain. This dual functionality allows for diverse reactivity and potential applications not found in simpler analogs .

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (41.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant